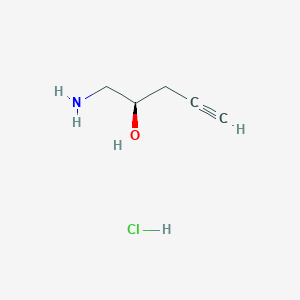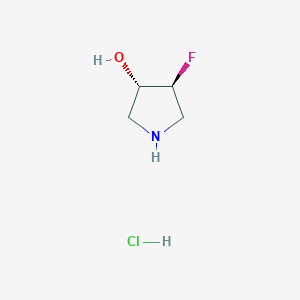![molecular formula C17H17BrF2N2OS B1413449 N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea CAS No. 1858256-53-7](/img/structure/B1413449.png)
N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea
Descripción general
Descripción
N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea (NBP-DFM) is an organosulfur compound that has been studied for its potential applications in a variety of scientific fields. It is a versatile compound that can be synthesized in a variety of ways, and has been used to study physiological and biochemical effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Thiourea derivatives, including compounds similar to N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea, have been extensively studied for their synthesis and characterization. For instance, a study conducted by Mumtaz et al. (2018) synthesized various N, N’-disubstituted thiourea derivatives from ibuprofen and investigated their structural characteristics using FTIR and 1HNMR spectroscopy (Mumtaz et al., 2018).
Enzyme Inhibition
Thioureas, such as the one , are explored for their enzyme inhibitory activities. The same study by Mumtaz et al. (2018) assessed the urease inhibitory potential of synthesized thiourea compounds, finding several of them to be potent urease inhibitors, suggesting their potential in gastrointestinal ulcer therapy (Mumtaz et al., 2018).
Antiproliferative and Anticancer Activity
Research by Esteves-Souza et al. (2006) on N-substituted ureas and thioureas showed significant antiproliferative actions, indicating their promise in cancer therapy. This study evaluated the cytotoxic effects of these compounds against Ehrlich carcinoma and human leukemia cells, also examining their inhibitory activity on DNA topoisomerases (Esteves-Souza et al., 2006).
Antipathogenic Activity
Another significant application is in the field of antimicrobial therapy. For instance, Limban et al. (2011) synthesized acylthioureas and tested their interaction with bacterial cells, demonstrating significant antipathogenic activity, particularly against strains known for biofilm growth. This highlights the potential of thiourea derivatives in developing new antimicrobial agents (Limban et al., 2011).
Insecticidal Applications
Thiourea derivatives also show potential in pest control. A study by Knox et al. (1992) on N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)-thiourea (a compound similar in structure) demonstrated high insecticidal and acaricidal activities, indicating the usefulness of such compounds in agricultural pest management (Knox et al., 1992).
Propiedades
IUPAC Name |
1-(2-bromo-4-propan-2-ylphenyl)-3-[3-(difluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF2N2OS/c1-10(2)11-6-7-15(14(18)8-11)22-17(24)21-12-4-3-5-13(9-12)23-16(19)20/h3-10,16H,1-2H3,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHSKMXXMDACPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



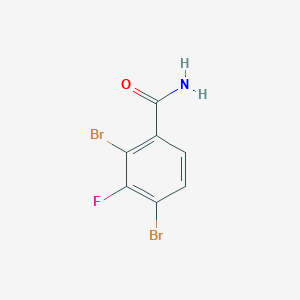
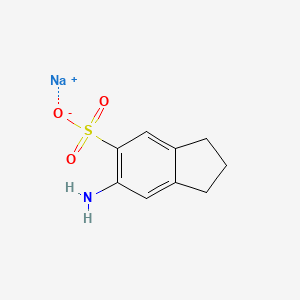


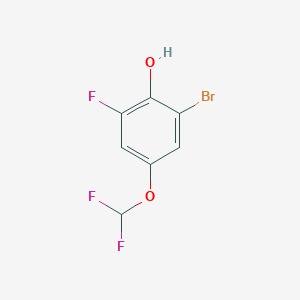
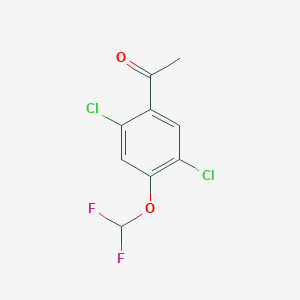
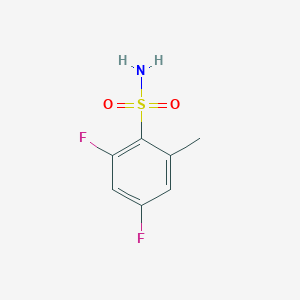

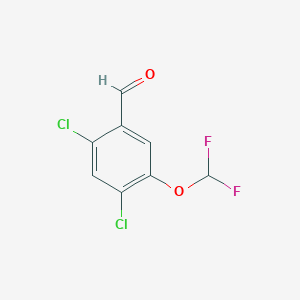
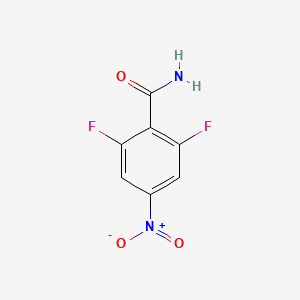
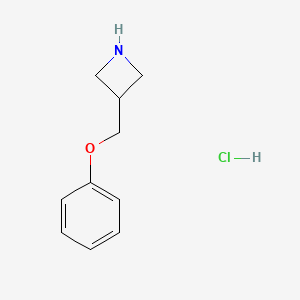
![tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate](/img/structure/B1413386.png)
